molecular formula C8H6F5N B13276145 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13276145
M. Wt: 211.13 g/mol
InChI Key: AHYCQEHQDOPPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine is an organic compound that belongs to the class of fluorinated amines. This compound is characterized by the presence of both difluorophenyl and trifluoroethanamine groups, which contribute to its unique chemical properties. Fluorinated compounds are of significant interest in various fields, including medicinal chemistry, due to their enhanced metabolic stability and ability to modulate biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3-difluoroaniline and 2,2,2-trifluoroacetaldehyde.

    Condensation Reaction: The 2,3-difluoroaniline undergoes a condensation reaction with 2,2,2-trifluoroacetaldehyde in the presence of a suitable catalyst, such as a Lewis acid, to form the intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its ability to enhance metabolic stability and modulate biological activity.

    Biological Studies: It is used as a probe to study the effects of fluorination on biological systems and enzyme interactions.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Difluorophenyl)-2-phenylethanamine
  • 2-(2,3-Difluorophenyl)-5-(4-alkylphenyl)-1,3-dioxane
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide

Uniqueness

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of both difluorophenyl and trifluoroethanamine groups, which confer enhanced metabolic stability and biological activity. The trifluoromethyl group, in particular, is known for its ability to improve the pharmacokinetic properties of compounds, making it a valuable moiety in drug design.

Properties

IUPAC Name

1-(2,3-difluorophenyl)-2,2,2-trifluoroethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5N/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3,7H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYCQEHQDOPPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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